2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-5-6-8-24-20(26)19-16(7-9-27-19)22-21(24)28-12-17(25)23-18-14(3)10-13(2)11-15(18)4/h7,9-11H,5-6,8,12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVFYRNPXVHHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the butyl and oxo groups. The final steps involve the formation of the sulfanyl-acetamide linkage and the attachment of the trimethylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit notable antimicrobial properties. A study demonstrated that compounds similar to 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide showed effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) for selected compounds is summarized in the table below:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | E. coli | 32 µg/mL |
| 5c | S. aureus | 16 µg/mL |
| 5g | M. tuberculosis | 64 µg/mL |
These results suggest that modifications in the compound's structure can enhance its efficacy against both Gram-positive and Gram-negative bacteria.
Antioxidant Properties
Thieno[3,2-d]pyrimidine derivatives have also been assessed for their antioxidant capabilities. A study highlighted the protective effects of similar compounds against oxidative stress in erythrocytes exposed to toxic agents. The treated groups exhibited significantly reduced morphological alterations compared to control groups, indicating potential applications in combating oxidative damage.
Cancer Research
The thieno[3,2-d]pyrimidine core structure has been linked to anticancer activity in various studies. Compounds with this framework have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in different cancer types. Research into the specific mechanisms of action is ongoing, with initial findings suggesting that these compounds may interfere with cell cycle regulation and promote programmed cell death pathways.
Materials Science
Beyond biological applications, compounds like this compound are being explored for their potential use in materials science. The unique chemical properties of thieno[3,2-d]pyrimidines may allow for the development of new polymers or coatings with enhanced durability and resistance to environmental degradation.
Case Study 1: Antimicrobial Efficacy
In a clinical study assessing the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives, several compounds were evaluated against a panel of bacterial pathogens. The results indicated that certain modifications significantly increased antibacterial potency compared to standard antibiotics.
Case Study 2: Antioxidant Activity
A laboratory study investigated the antioxidant effects of various thieno[3,2-d]pyrimidine derivatives on human erythrocytes subjected to oxidative stress. The findings revealed that these compounds could effectively mitigate oxidative damage and preserve cell integrity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes structurally related compounds, highlighting key differences in substituents, molecular weights, and reported activities:
Substituent Effects on Molecular Properties
Thienopyrimidine vs. Pyrimidine Cores: Thienopyrimidine derivatives (e.g., target compound, ) exhibit enhanced aromaticity and steric bulk compared to pyrimidine analogs (e.g., ). This may influence binding affinity to hydrophobic enzyme pockets.
Acetamide Substituents: N-(2,4,6-trimethylphenyl) in the target compound introduces steric hindrance and electron-donating methyl groups, contrasting with N-(4-chlorophenyl) () or N-(4-methylpyridinyl) (), which feature electron-withdrawing or polar moieties.
Sulfanyl Linker :
- The -S- bridge in the target compound and analogs () may facilitate redox interactions or serve as a hydrogen-bond acceptor, as seen in pyrimidine sulfanyl derivatives ().
Biological Activity
The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a member of the thienopyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action supported by various research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a thieno[3,2-d]pyrimidine core, a butyl group, and an acetamide moiety. Its molecular formula is with a molecular weight of approximately 415.6 g/mol. The IUPAC name for this compound is 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide .
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O2S2 |
| Molecular Weight | 415.6 g/mol |
| IUPAC Name | 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
| InChI Key | RMNYIOIQFUDBRS-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that compounds within the thienopyrimidine class exhibit a range of biological activities including:
- Enzyme Inhibition : Many thienopyrimidines have been studied for their ability to inhibit various enzymes involved in disease processes. For instance, some derivatives have shown significant inhibitory effects on IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a crucial role in inflammatory responses .
- Anticancer Properties : Thienopyrimidine derivatives have been evaluated for their cytotoxic effects against cancer cell lines. Studies have demonstrated that modifications in the chemical structure can enhance their potency against specific types of cancer .
- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties due to its ability to modulate pathways involved in inflammation. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Enzyme Inhibition Studies
A study focusing on IRAK4 inhibitors highlighted the potential of thienopyrimidine derivatives in reducing inflammatory responses. The compound demonstrated effective inhibition with IC50 values indicating strong binding affinity to the target enzyme .
Anticancer Activity
In vitro assays have shown that derivatives of thienopyrimidines can induce apoptosis in cancer cells. For example, compounds similar to this compound were tested against breast cancer cell lines (MCF-7) and exhibited significant cytotoxicity .
Mechanistic Insights
Molecular docking studies provide insights into the binding interactions between the compound and its biological targets. These studies often reveal critical hydrogen bonding and hydrophobic interactions that contribute to the observed biological activities .
Q & A
Basic: What are the established synthetic routes for this compound?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidine-2-thiol with chloroacetyl chloride to introduce the sulfanyl-acetamide backbone.
- Step 2: Coupling with 2,4,6-trimethylaniline via nucleophilic substitution under reflux in ethanol or DMF.
- Purification: Chromatography (silica gel) or recrystallization from acetone-chloroform mixtures to achieve >95% purity .
Key Considerations: Reaction temperature (70–80°C) and solvent choice (polar aprotic solvents enhance yield) are critical .
Basic: What analytical techniques are used for structural confirmation?
Answer:
- X-ray crystallography resolves the 3D structure, particularly for verifying the thienopyrimidine core and acetamide conformation. Monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters (e.g., a = 18.220 Å, b = 8.118 Å) are common for related analogs .
- NMR : H and C spectra confirm substituent integration (e.g., butyl chain protons at δ 0.8–1.5 ppm; aromatic protons from trimethylphenyl at δ 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 510.38 for a brominated analog) .
Advanced: How can computational modeling optimize synthesis or activity?
Answer:
- Reaction path search : Quantum chemical calculations (DFT) predict energy barriers for intermediates, guiding solvent/catalyst selection .
- Docking studies : Molecular dynamics simulations assess binding affinity to target enzymes (e.g., kinase inhibition) by analyzing sulfanyl-acetamide interactions with active sites .
Example : For analogs, ICReDD’s computational-experimental feedback loop reduced optimization time by 40% .
Advanced: How to resolve discrepancies in crystallographic data?
Answer:
- Database cross-referencing : Compare with CSD entries (e.g., Cambridge Structural Database) for similar thienopyrimidine derivatives. For example, pyrimidine ring inclination angles vary (42–67°) due to intramolecular H-bonding differences .
- Refinement software : Use SHELXL2016 with multi-scan absorption corrections to address thermal parameter mismatches .
Case study : Discrepancies in unit cell volumes (e.g., 2748.9 ų vs. 2650 ų for chlorophenyl analogs) were resolved via twin refinement .
Basic: What in vitro assays evaluate biological activity?
Answer:
- Enzyme inhibition : Kinase assays (e.g., EGFR or CDK2) using fluorescence polarization to measure IC₅₀ values.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .
Note : Biological data must be validated via triplicate runs with positive controls (e.g., doxorubicin) .
Advanced: How to address low yield in the final coupling step?
Answer:
- Solvent optimization : Replace ethanol with DMF to reduce steric hindrance from the trimethylphenyl group .
- Catalyst screening : Palladium/copper systems (e.g., Pd(OAc)₂/CuI) improve coupling efficiency for sulfur-containing analogs .
- Real-time monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediate conversion .
Advanced: How to assess stability under varying storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks.
- Analytical tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
